7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine
Description
Properties
IUPAC Name |
7-chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-7-3-6-5(4-10-7)9-1-2-11-6/h3-4,9H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCHTFSCCUXKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=NC=C2N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Approaches to 7-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine
Starting Materials and General Strategy
The synthesis typically begins with 2-amino-3-hydroxypyridine or its derivatives, which provide the pyridine ring bearing the necessary functional groups for cyclization to the oxazine ring. Chlorination at the 7-position (which corresponds to the 6-position on the pyridine ring before cyclization) is introduced either by starting from a chlorinated pyridine or by post-cyclization substitution.
Key Cyclization Step
The central step in the synthesis is the formation of the 1,4-oxazine ring fused to the pyridine. This is generally achieved by intramolecular cyclization involving the amino and hydroxyl groups on the pyridine ring with an appropriate alkylating or electrophilic agent.
Reaction with Halogenated Alkylating Agents
One effective method involves the reaction of 2-acetamido-3-hydroxypyridine (a protected amino derivative) with halogenated reagents such as 2-chloroacetonitrile or ethyl 2,3-dibromopropionate in the presence of a base like potassium carbonate in acetonitrile solvent. This reaction proceeds via nucleophilic substitution and intramolecular cyclization to afford the pyrido-oxazine core (Table 1).
Table 1. Representative Reaction Conditions for Pyrido-oxazine Formation
| Entry | Starting Material | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | 2-Acetamido-3-hydroxypyridine | 2-Chloroacetonitrile | K2CO3 | Acetonitrile | Reflux | 24 | Moderate | Formation of pyrido-oxazine-2-nitrile |
| 2 | 2-Acetamido-3-hydroxypyridine | Ethyl 2,3-dibromopropionate | K2CO3 | Acetonitrile | 82 | 24 | 56 (major) / 14 (minor) | Mixture of regioisomers |
| 3 | 2-Acetamido-3-hydroxypyridine | Methyl 2,3-dibromopropionate | K2CO3 | Acetonitrile | 82 | 24 | 61 | Regioselective formation |
| 4 | 2-Acetamido-3-hydroxypyridine | Methyl 2,3-dichloropropionate | K2CO3 | Acetonitrile | 82 | 24 | 35 | Lower yield due to chloro substituent |
Data adapted and summarized from
Protection of the Amino Group
Protection of the amino group at the 2-position as an amide or carbamate is essential to improve reaction selectivity and yield. The steric bulk of the protecting group influences the reaction rate and product distribution.
Chlorination Strategy
For the 7-chloro substituent, synthetic routes either start from 7-chloro-2-amino-3-hydroxypyridine or introduce the chlorine after the formation of the pyrido-oxazine ring via electrophilic aromatic substitution or nucleophilic substitution on a suitable precursor.
An example is the use of 2-chloropyridine derivatives as starting materials, which upon cyclization with ethylene oxide or similar reagents under basic conditions yield the chlorinated pyrido-oxazine ring system.
Reaction Conditions and Optimization
Solvent Effects
Acetonitrile is the preferred solvent for cyclization reactions due to its polarity and ability to dissolve both organic and inorganic reagents. Other solvents like acetone have been tested but generally give lower yields or different regioisomeric distributions.
Temperature and Time
Reactions are typically carried out at reflux temperatures (around 80–85 °C) for extended periods (12–24 hours) to ensure complete cyclization. Some reactions have been performed at lower temperatures (25–30 °C) when using more reactive intermediates or catalysts, with longer reaction times (up to 7 hours).
Analytical Characterization Supporting Preparation
Nuclear Magnetic Resonance Spectroscopy
- Carbon-13 NMR chemical shifts are key to confirming the formation of the pyrido-oxazine ring, especially the methylene carbons in the oxazine moiety, which show distinct shifts at around 40.9 ppm (CH2-N) and 61.2 ppm (CH2-O) depending on isomerism.
- Two-dimensional NMR techniques (HETCOR, HMQC, HMBC) confirm the connectivity and regioselectivity of the cyclization.
Infrared Spectroscopy
Characteristic absorption bands include:
- Carbonyl stretching around 1680–1750 cm⁻¹ for amide or ester groups.
- C–O stretching vibrations indicative of the oxazine ring.
Mass Spectrometry
Molecular ion peaks consistent with the expected molecular formula confirm product identity and purity.
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Reagents | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | 2-Acetamido-3-hydroxypyridine | 2-Chloroacetonitrile | K2CO3 | Acetonitrile | Reflux | 24 | Moderate | One-pot cyclization to pyrido-oxazine |
| 2 | 2-Acetamido-3-hydroxypyridine | Ethyl 2,3-dibromopropionate | K2CO3 | Acetonitrile | 82 | 24 | 56 (major), 14 (minor) | Regioisomeric mixture |
| 3 | 7-Chloro-2-amino-3-hydroxypyridine | Ethylene oxide | NaOH | Water/organic | 25-30 | 5-7 | Not reported | Chlorinated oxazine ring formation |
| 4 | Pyridine derivatives | Halogenated alkylating agents | Triethylamine | Organic solvents | 25-85 | 2-24 | Variable | Industrial scale-up possible |
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as anti-inflammatory or analgesic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine with structurally related analogs, highlighting differences in substituents, physical properties, and biological activities:
Key Observations:
Substituent Effects: Halogen Position: Chlorine at position 5 (vs. Halogen Type: Bromine (in 7-Bromo-4-methyl derivative) increases molecular weight and lipophilicity compared to chlorine, which may influence pharmacokinetics . Ring System: The benzo-fused analog () exhibits a distinct planar structure compared to the pyrido-oxazine scaffold, likely reducing conformational flexibility .
Synthetic Accessibility :
- The parent oxazine scaffold is synthesized via cyclization using K₂CO₃ and CH₃CN , while halogenated derivatives are likely prepared through electrophilic substitution or metal-catalyzed coupling.
Biological Relevance :
- Although specific data for the 7-chloro derivative is lacking, the 1,4-oxazine core is associated with multidrug resistance (MDR) reversal activity in fluorobenzyl-substituted analogs .
Biological Activity
7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine, with the CAS number 1221278-53-0, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C7H7ClN2O
- Molecular Weight : 170.6 g/mol
- IUPAC Name : this compound
- Structure : The compound features a chlorinated pyrido-oxazine ring system that may contribute to its biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains with promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| K. pneumoniae | 30 µg/mL |
| P. aeruginosa | 28 µg/mL |
| Fusarium oxysporum | 6.25 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It was evaluated against various cancer cell lines and demonstrated variable growth inhibition:
- Cell Lines Tested : NCI-60 panel
- Notable Findings : Correlation with NAD(P)H:quinone oxidoreductase 1 (NQO1) expression suggests a potential mechanism of action related to oxidative stress management .
Study on Antifungal Activity
A study conducted by researchers highlighted the antifungal efficacy of derivatives of pyrido[4,3-b][1,4]oxazines. The compound exhibited better activity against Fusarium oxysporum compared to standard antifungal agents like miconazole. The study emphasized structure-activity relationships (SAR), indicating that modifications in the molecular structure could enhance activity .
Synthesis and Activity Correlation
A recent synthesis study outlined the preparation of various derivatives of this compound. The derivatives were assessed for their biological activity against different pathogens. The results indicated that specific substitutions on the aromatic ring significantly influenced their antimicrobial potency .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine?
The synthesis typically involves multi-step reactions, including cyclization and halogenation. Key steps include:
- Cyclization : Use of base-catalyzed ring closure under reflux conditions (e.g., NaOH in ethanol at 80°C) to form the pyrido-oxazine core.
- Chlorination : Introduction of the chloro group via electrophilic substitution using reagents like PCl₃ or SOCl₂ in anhydrous solvents (e.g., dichloromethane) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., from boiling water or ethanol) to achieve >95% purity .
Basic: How can researchers confirm the structural integrity of this compound?
- X-ray Crystallography : Single-crystal analysis resolves bond angles and stereochemistry. For example, a study on a related oxazine derivative reported a mean C–C bond length of 1.39 Å and R factor = 0.047 .
- NMR Spectroscopy : Key signals include:
- ¹H NMR : δ 3.8–4.2 ppm (oxazine ring protons), δ 6.5–7.2 ppm (pyridine protons).
- ¹³C NMR : Peaks at ~160 ppm (C-Cl) and 110–150 ppm (aromatic carbons) .
- Mass Spectrometry : ESI-MS ([M+H]⁺) confirms molecular weight (e.g., C₇H₆ClN₂O⁺ = 185.03 Da) .
Advanced: How should researchers resolve contradictory spectral data during characterization?
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .
- Isotopic Labeling : Use deuterated solvents to eliminate solvent interference in NMR.
- High-Resolution MS : Confirm molecular formula accuracy (e.g., HRMS error < 2 ppm) .
Advanced: What reaction mechanisms are proposed for the chlorination of the pyrido-oxazine core?
The chloro group is introduced via electrophilic aromatic substitution (EAS):
- Electrophile Generation : PCl₃ reacts with Lewis acids (e.g., AlCl₃) to form Cl⁺.
- Regioselectivity : The chloro group preferentially attaches to the pyridine ring’s electron-deficient position (C-7) due to directing effects of the oxazine oxygen .
- Kinetic Control : Low temperatures (0–5°C) minimize side reactions like over-chlorination .
Basic: What analytical methods ensure purity for pharmacological studies?
- HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to quantify impurities (<0.5%) .
- Elemental Analysis : Validate C, H, N content (±0.4% of theoretical values) .
- Melting Point : Compare observed mp (e.g., 85–86°C) with literature to confirm crystallinity .
Advanced: How can researchers design derivatives to study structure-activity relationships (SAR)?
- Functionalization : Introduce substituents (e.g., alkyl, aryl) at the oxazine nitrogen or pyridine positions via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura) .
- Bioisosteres : Replace the chloro group with fluorine or methyl to assess electronic effects on biological activity .
Basic: What stability considerations are critical for storage and handling?
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.
- Moisture Control : Use desiccants (silica gel) due to hydrolysis risk at the oxazine oxygen .
- Temperature : Long-term storage at –20°C recommended .
Advanced: How can computational modeling aid in predicting reactivity or binding properties?
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Molecular Docking : Screen against target proteins (e.g., kinases) to prioritize derivatives for synthesis .
Basic: What chromatographic techniques separate isomers or byproducts?
- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol to resolve enantiomers .
- Prep-TLC : Isolate minor byproducts using silica gel GF₂₅₄ plates and ethyl acetate/hexane (1:3) .
Advanced: How should researchers design assays to evaluate biological activity?
- Kinase Inhibition : Use fluorescence polarization assays with ATP-competitive probes (IC₅₀ determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with EC₅₀ values compared to controls .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
Notes on Evidence Usage
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
